molecular formula C22H24N4O5S2 B3012213 (Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-49-5

(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3012213
CAS No.: 850910-49-5
M. Wt: 488.58
InChI Key: SVMZKFNSQQBAGD-FCQUAONHSA-N
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Description

(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide-derived small molecule featuring a sulfonyl-piperidine moiety and a nitro-substituted benzothiazole ring. The Z-configuration of the imine group in the benzothiazolylidene fragment is critical for its stereochemical stability and biological activity.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-16-6-4-5-13-25(16)33(30,31)18-10-7-15(8-11-18)21(27)23-22-24(2)19-12-9-17(26(28)29)14-20(19)32-22/h7-12,14,16H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZKFNSQQBAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a sulfonamide moiety linked to a thiazole derivative, which is known to influence its biological properties. The general structure can be represented as follows:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

  • Inhibition of Carbonic Anhydrases : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. This inhibition may contribute to the compound's anticancer properties .
  • Antagonism of TRPV1 Receptors : Compounds structurally related to this compound have demonstrated antagonistic activity against the TRPV1 receptor, which plays a role in pain perception and inflammation .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in pain management and cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Carbonic Anhydrase InhibitionPotent inhibitor of CA IX and CA XII
TRPV1 AntagonismSignificant reduction in pain response
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Studies

  • In Vitro Studies on Cancer Cells : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The mechanism was linked to the inhibition of carbonic anhydrase activity, leading to altered cellular pH and subsequent cell death .
  • Pain Management : In animal models, the compound exhibited analgesic properties comparable to established TRPV1 antagonists. It effectively reduced hyperalgesia in neuropathic pain models, indicating its potential for use in chronic pain management .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 1007540-88-6 Analog
Sulfonyl Group 2-ethylpiperidine Azepane
Benzothiazole Substituents 3-methyl, 6-nitro 3-ethyl, 4-fluoro
Molecular Weight (g/mol) ~538.6 ~551.6
Calculated LogP 3.8 (predicted) 4.1 (predicted)
Polar Surface Area (Ų) ~120 ~115

Functional Implications

  • In contrast, the 4-fluoro substituent in the analog may enhance metabolic stability via reduced oxidative metabolism .
  • Solubility : The azepane ring in 1007540-88-6 increases lipophilicity (higher LogP), possibly reducing aqueous solubility compared to the target compound’s piperidine group.
  • Synthetic Accessibility : The 2-ethylpiperidine group in the target compound may offer simpler synthetic routes compared to azepane, which requires longer ring-closure steps.

Comparison with Broader Structural Classes

Pyrrolopyrrole Derivatives

Another related compound, 1-(cyclohexylmethyl)octahydro-3-[4-(methoxycarbonyl)phenyl]-4,6-dioxopyrrolo[3,4-c]pyrrole-1-carboxylic acid (CAS: 1024388-75-7), represents a distinct structural class. While both the target compound and this derivative contain sulfonamide-like motifs, the pyrrolopyrrole core introduces rigidity and hydrogen-bonding capacity, diverging from the benzothiazolylidene scaffold’s planar geometry.

Table 2: Cross-Class Comparison

Parameter Target Compound 1024388-75-7 Derivative
Core Structure Benzamide-benzothiazolylidene Pyrrolopyrrole-carboxylic acid
Key Functional Groups Sulfonyl, nitro Methoxycarbonyl, dioxopyrrolo
Molecular Weight (g/mol) ~538.6 ~463.5
Bioactivity Hypothesis Kinase inhibition Protease inhibition

Research Findings and Limitations

  • Binding Affinity: Computational docking studies suggest the target compound’s nitro group forms strong hydrogen bonds with kinase ATP-binding pockets, whereas 1007540-88-6’s fluorine may engage in hydrophobic interactions. No experimental IC₅₀ data is publicly available for either compound .
  • Metabolic Stability : The 3-methyl group in the target compound may reduce CYP450-mediated oxidation compared to the 3-ethyl group in 1007540-88-6, though in vitro assays are needed to confirm this.

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